tert-Butyl 5,6-dichloropyridin-3-ylcarbamate
Overview
Description
tert-Butyl 5,6-dichloropyridin-3-ylcarbamate is a chemical compound characterized by the presence of a pyridine ring substituted with two chlorine atoms at positions 5 and 6, and a carbamate group at position 3. The carbamate group is further substituted with a tert-butyl group. This compound is used primarily in research and development settings, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5,6-dichloropyridin-3-ylcarbamate typically involves the reaction of 5,6-dichloropyridin-3-amine with tert-butyl chloroformate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction is usually conducted at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing robust purification techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5,6-dichloropyridin-3-ylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used. For example, reaction with an amine would yield a substituted amine derivative.
Hydrolysis: The major products are 5,6-dichloropyridin-3-amine and tert-butanol.
Scientific Research Applications
tert-Butyl 5,6-dichloropyridin-3-ylcarbamate is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-Butyl 5,6-dichloropyridin-3-ylcarbamate depends on its specific application. In enzyme inhibition studies, it may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the specific enzyme or biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 5-chloropyridin-3-ylcarbamate
- tert-Butyl 6-chloropyridin-3-ylcarbamate
- tert-Butyl 5,6-difluoropyridin-3-ylcarbamate
Uniqueness
tert-Butyl 5,6-dichloropyridin-3-ylcarbamate is unique due to the presence of two chlorine atoms on the pyridine ring, which can significantly influence its reactivity and binding properties compared to similar compounds with different substituents .
Properties
IUPAC Name |
tert-butyl N-(5,6-dichloropyridin-3-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2O2/c1-10(2,3)16-9(15)14-6-4-7(11)8(12)13-5-6/h4-5H,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHGGFHSPXVTDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(N=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50626077 | |
Record name | tert-Butyl (5,6-dichloropyridin-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50626077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
275383-96-5 | |
Record name | tert-Butyl (5,6-dichloropyridin-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50626077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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